molecular formula C9H15O6PS B2402907 3,3',3''-Phosphorothioyltripropanoic acid CAS No. 5961-86-4

3,3',3''-Phosphorothioyltripropanoic acid

Cat. No. B2402907
CAS RN: 5961-86-4
M. Wt: 282.25
InChI Key: GCFIMDZIQZUHKB-UHFFFAOYSA-N
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Description

3,3’,3’'-Phosphorothioyltripropanoic acid is a chemical compound with the CAS number 5961-86-4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of 3,3’,3’‘-Phosphorothioyltripropanoic acid is 282.25 . The IUPAC name is 3,3’,3’'-(thioxo-lambda5-phosphanetriyl)tripropionic acid . The InChI code is 1S/C9H15O6PS/c10-7(11)1-4-16(17,5-2-8(12)13)6-3-9(14)15/h1-6H2,(H,10,11)(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

3,3’,3’'-Phosphorothioyltripropanoic acid is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Mechanistic Probes in RNA Studies

3,3',3''-Phosphorothioyltripropanoic acid derivatives play a crucial role in RNA research. They are used as mechanistic probes to understand the enzymatic processing and modification of RNA. These derivatives are especially useful in studying metalloenzymes involved in RNA splicing systems and mapping the ligands within RNA active sites. Their unique chemical properties are essential for insights into macromolecular function, offering a deeper understanding of fundamental biological processes (Li, Frederiksen, & Piccirilli, 2011).

Alternative in Polybenzoxazine Synthesis

In the field of materials science, 3-(4-Hydroxyphenyl)propanoic acid, a related compound, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This compound serves as a sustainable alternative to traditional components, leading to the synthesis of materials with wide-ranging applications (Trejo-Machin et al., 2017).

Insights into Molecular Engineering

The compound's derivatives find applications in molecular engineering, such as the design of organic sensitizers for solar cell applications. These sensitizers, engineered at a molecular level, demonstrate high efficiency in converting incident photons to current, indicating a significant potential in renewable energy technology (Kim et al., 2006).

Catalysis and Reaction Mechanisms

In organic chemistry, derivatives of this compound are utilized in catalytic reactions. For example, they are employed in Brønsted acid-catalyzed reactions, such as the Mannich reaction. This demonstrates their versatility as catalysts in facilitating complex chemical transformations (Uraguchi & Terada, 2004).

Enzymatic Studies and Biochemistry

In biochemical research, this compound derivatives are significant in studying enzyme mechanisms. They aid in elucidating the functions of enzymes like 3-Mercaptopropionate Dioxygenase, which is involved in specific catabolic pathways in bacteria (Bruland, Wübbeler, & Steinbüchel, 2009).

Coordination Chemistry

These compounds also find applications in coordination chemistry. They serve as ligands in the synthesis of chiral phosphanyl glycerols and their derivatives, playing a role in the development of novel chiral phosphanes (Brauer et al., 2000).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do so), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

3-[bis(2-carboxyethyl)phosphinothioyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15O6PS/c10-7(11)1-4-16(17,5-2-8(12)13)6-3-9(14)15/h1-6H2,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFIMDZIQZUHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=S)(CCC(=O)O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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